2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one is a complex organic compound that features a pyrazole ring, a tetrahydroisoquinoline moiety, and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the tetrahydroisoquinoline moiety, and finally, the attachment of the butanone group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-4-yl derivatives
- Tetrahydroisoquinoline derivatives
- Butanone derivatives
Uniqueness
2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-ethyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-4-14(5-2)19(23)22-12-15-8-6-7-9-17(15)18(13-22)16-10-20-21(3)11-16/h6-11,14,18H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUXAJDKLGGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.